Zanzalintinib

Description

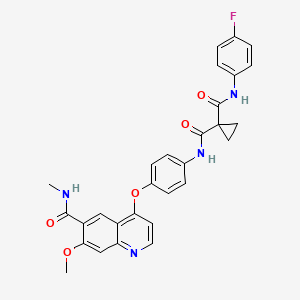

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-N'-(4-fluorophenyl)-1-N-[4-[7-methoxy-6-(methylcarbamoyl)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25FN4O5/c1-31-26(35)22-15-21-23(16-25(22)38-2)32-14-11-24(21)39-20-9-7-19(8-10-20)34-28(37)29(12-13-29)27(36)33-18-5-3-17(30)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,35)(H,33,36)(H,34,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPCKALGNNVYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25FN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367004-54-2 | |

| Record name | Zanzalintinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2367004542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanzalintinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2JC2ZA04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zanzalintinib's Mechanism of Action in Renal Cell Carcinoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of zanzalintinib, a novel multi-targeted tyrosine kinase inhibitor (TKI), in the context of renal cell carcinoma (RCC). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its molecular targets, the signaling pathways it modulates, and the preclinical and clinical evidence supporting its therapeutic rationale.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

This compound is an orally active, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in the pathogenesis of renal cell carcinoma, including Vascular Endothelial Growth Factor Receptors (VEGFRs), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1] By simultaneously targeting these key signaling nodes, this compound disrupts critical cellular processes involved in tumor growth, angiogenesis, and metastasis, while also counteracting mechanisms of treatment resistance.

The rationale for this multi-targeted approach stems from the understanding that resistance to single-agent VEGFR TKI therapy in RCC can be driven by the activation of alternative signaling pathways, such as MET and AXL.[2][3] By concurrently inhibiting these escape pathways, this compound has the potential for more durable clinical responses.

Kinase Inhibitory Profile

This compound has demonstrated potent inhibitory activity against its primary targets in preclinical in vitro assays. The half-maximal inhibitory concentrations (IC50s) in cell-based assays highlight its activity against key drivers of RCC.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR2 | 1.6 | [4] |

| MET | 15 | [4] |

| AXL | 3.4 | [4] |

| MER | 7.2 | [4] |

Modulation of Key Signaling Pathways in Renal Cell Carcinoma

This compound's therapeutic effect in RCC is a result of its modulation of several interconnected signaling pathways that are often dysregulated in this disease.

Inhibition of VEGFR Signaling and Angiogenesis

The von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated in clear cell RCC (ccRCC), the most common subtype of RCC.[5] This leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), which in turn upregulate the expression of pro-angiogenic factors, most notably VEGF.[5] VEGF binding to its receptor, VEGFR2, on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply the tumor with oxygen and nutrients.

This compound's potent inhibition of VEGFR2 directly blocks this signaling axis, leading to a reduction in tumor angiogenesis. Preclinical studies have shown that this compound treatment results in a 96% inhibition of VEGFR2 phosphorylation in murine lungs.[6]

Targeting the MET Signaling Pathway

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in RCC progression and metastasis.[7] Activation of the MET pathway can promote tumor cell proliferation, survival, and invasion.[7] Furthermore, MET signaling has been identified as a key mechanism of resistance to VEGFR-targeted therapies.[2][3]

By inhibiting MET, this compound can directly suppress these oncogenic processes and potentially overcome acquired resistance to anti-angiogenic therapies. Preclinical evaluation has demonstrated that this compound causes a significant decrease in tumor MET phosphorylation in murine xenograft models.[6]

Interruption of TAM Kinase Signaling and Immunomodulation

The TAM kinases, AXL and MER, are increasingly recognized for their roles in promoting an immunosuppressive tumor microenvironment and contributing to therapy resistance.[1] AXL and MER are implicated in the suppression of anti-tumor immunity by inhibiting the function of antigen-presenting cells and promoting the polarization of macrophages towards an immunosuppressive M2 phenotype.[8]

This compound's inhibition of AXL and MER is thought to promote a more immune-permissive tumor microenvironment, thereby enhancing the efficacy of immune checkpoint inhibitors (ICIs).[1] Preclinical studies have shown that this compound promotes the repolarization of macrophages from an M2 to an M1 phenotype and inhibits efferocytosis by primary human macrophages in a dose-dependent manner.[6]

Signaling Pathway Diagram

Preclinical Evidence

In Vivo Xenograft Models

This compound has demonstrated significant anti-tumor activity in various murine xenograft models. Dose-dependent tumor growth inhibition has been observed, with some models showing tumor regression.[6]

Experimental Protocol: Murine Xenograft Study

-

Cell Lines: Human tumor cell lines (e.g., Hs 746T, NCI-H441, MC38, CT26) are implanted subcutaneously into immunocompromised or syngeneic mice.[6]

-

Animal Models: Athymic nude mice or other appropriate strains are used.

-

Drug Formulation and Administration: this compound is formulated for oral gavage, typically in a vehicle such as 5%/45%/50% ETOH/PEG400/H2O or Solutol.[6] Dosing is performed once daily.

-

Treatment Groups: Animals are randomized into vehicle control and this compound treatment groups at various dose levels (e.g., 3, 10, 30 mg/kg).[6] Combination therapy arms with immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1) may also be included.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues are harvested for analysis of target modulation, such as phosphorylation of VEGFR, MET, and AXL, by methods like immunohistochemistry (IHC) or western blotting.[6]

Experimental Workflow: Preclinical Xenograft Study

Clinical Data in Renal Cell Carcinoma

STELLAR-001 Trial

The Phase 1b STELLAR-001 trial evaluated single-agent this compound in patients with previously treated clear cell renal cell carcinoma (ccRCC). The initial results demonstrated promising anti-tumor activity and a manageable safety profile.

| Efficacy Endpoint | Overall Population | Cabozantinib-Naïve | Cabozantinib-Exposed | Reference |

| Objective Response Rate (ORR) | 38% | 57% | 24% | [9] |

| Disease Control Rate (DCR) | 88% | 86% | 94% | [9] |

STELLAR-304 Trial Design

The STELLAR-304 trial is a Phase 3, randomized, open-label study evaluating the efficacy and safety of this compound in combination with nivolumab versus sunitinib in patients with previously untreated advanced non-clear cell renal cell carcinoma (nccRCC).[1]

-

Patient Population: Approximately 291 patients with unresectable, locally advanced or metastatic nccRCC with no prior systemic anticancer therapy.[1]

-

Treatment Arms:

-

This compound plus nivolumab

-

Sunitinib monotherapy

-

-

Primary Endpoints: Progression-free survival (PFS) and objective response rate (ORR).[1]

-

Secondary Endpoint: Overall survival (OS).[1]

Conclusion

This compound's mechanism of action in renal cell carcinoma is characterized by its potent, multi-targeted inhibition of key RTKs including VEGFR, MET, and the TAM kinases. This comprehensive approach not only disrupts primary oncogenic signaling pathways driving tumor growth and angiogenesis but also addresses mechanisms of treatment resistance and promotes an immune-permissive tumor microenvironment. Preclinical data have demonstrated significant anti-tumor and immunomodulatory activity, and early clinical trial results in RCC are encouraging. The ongoing Phase 3 STELLAR-304 trial will further elucidate the clinical benefit of this compound in combination with immunotherapy for patients with nccRCC. The unique pharmacological profile of this compound positions it as a promising therapeutic agent in the evolving landscape of RCC treatment.

References

- 1. urotoday.com [urotoday.com]

- 2. Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Renal cancer: signaling pathways and advances in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling pathways in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound (XL092) plus nivolumab in non-clear cell renal cell carcinoma: The randomized phase 3 STELLAR-304 study. - ASCO [asco.org]

Zanzalintinib (XL092): A Comprehensive Target Profile and Kinase Inhibition Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanzalintinib (XL092) is a next-generation, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2][3] This technical guide provides an in-depth overview of this compound's target profile, its broad kinase inhibition spectrum, and the methodologies used to elucidate its mechanism of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and molecular interactions of this promising oncology candidate.

Core Target Profile

This compound is designed to potently inhibit a key set of receptor tyrosine kinases (RTKs) that are critically involved in tumor growth, angiogenesis, metastasis, and the modulation of the tumor microenvironment.[4][5] The primary targets of this compound include:

-

VEGFR (Vascular Endothelial Growth Factor Receptors): Primarily VEGFR2, a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6][7]

-

MET (Mesenchymal-Epithelial Transition factor): Also known as c-Met or hepatocyte growth factor receptor (HGFR), its dysregulation is implicated in tumor cell proliferation, survival, invasion, and metastasis.[6][7]

-

TAM Kinases (TYRO3, AXL, MER): This family of RTKs plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis. Their overexpression is often associated with therapeutic resistance and an immunosuppressive tumor microenvironment.[1][6][7]

By simultaneously targeting these pathways, this compound has the potential to exert a multi-faceted anti-cancer effect, addressing both tumor cell-intrinsic and microenvironment-related drivers of malignancy.

Kinase Inhibition Spectrum

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. This compound has been profiled against a broad panel of kinases to determine its selectivity.

Biochemical Kinase Inhibition

In biochemical assays, this compound has demonstrated potent inhibition of its primary targets. The half-maximal inhibitory concentrations (IC50) in these assays highlight the compound's affinity for these key kinases.

| Kinase Target | Assay Type | IC50 (nM) |

| MET | Biochemical | 3.0 |

| VEGFR2 | Biochemical | 15.0 |

| AXL | Biochemical | 5.8 |

| MER | Biochemical | 0.6 |

| Table 1: Biochemical IC50 values for this compound against its primary kinase targets. Data sourced from preclinical characterization studies.[5] |

Cellular Kinase Inhibition

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency by assessing the inhibition of kinase phosphorylation within intact cells.

| Kinase Target | Assay Type | IC50 (nM) |

| MET | Cellular Phosphorylation | 11.9 - 25.4 |

| VEGFR2 | Cellular Phosphorylation | 1.57 |

| AXL | Cellular Phosphorylation | 3.89 |

| MER | Cellular Phosphorylation | 6.01 |

| Table 2: Cellular IC50 values for this compound against its primary kinase targets. Data sourced from preclinical characterization studies.[5] |

Kinase Selectivity Profile

A broad kinase screen of 405 protein kinases was conducted to assess the selectivity of this compound. The results indicate that at a concentration of 1 µmol/L, this compound primarily inhibits tyrosine kinases, with minimal activity against serine/threonine kinases.[1] A representative panel of sensitive kinases with IC50 values of approximately 50 nM or less further defines its selectivity profile.[1]

Signaling Pathways

This compound's therapeutic effect is derived from its ability to interrupt key signaling cascades downstream of its target kinases.

Experimental Protocols

The characterization of this compound's target profile and kinase inhibition spectrum involved a series of robust in vitro and in vivo experimental methodologies.

Biochemical Kinase Inhibition Assays

-

HTRF-KinEASE-TK Assay: This Homogeneous Time-Resolved Fluorescence (HTRF) assay was utilized to measure the inhibition of tyrosine kinase activity. The assay principle involves a universal biotinylated substrate and a europium cryptate-labeled anti-phosphotyrosine antibody. The kinase reaction is initiated by the addition of ATP. Upon phosphorylation of the substrate, the binding of the europium-labeled antibody in proximity to the streptavidin-XL665-labeled biotinylated substrate results in a FRET signal. The inhibition of this signal is proportional to the inhibitory activity of the compound. Reactions were typically performed in 384-well plates, and the fluorescence was measured at 620 nm and 665 nm.[1][8]

-

33P-Phosphoryl Transfer Radiometric Kinase Assay: This assay measures the transfer of a radiolabeled phosphate from [γ-33P]ATP to a protein or peptide substrate by the kinase. The reaction mixture, containing the kinase, substrate, and this compound at various concentrations, is incubated to allow for the phosphorylation reaction. The phosphorylated substrate is then separated from the unreacted [γ-33P]ATP, typically by spotting onto phosphocellulose paper, followed by washing. The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager to determine the extent of kinase inhibition.[1]

Cellular Kinase Phosphorylation Assays

These assays were conducted to measure the ability of this compound to inhibit the phosphorylation of its target kinases within a cellular context. Specific cell lines overexpressing the target kinases were used. Following treatment with varying concentrations of this compound, the cells were lysed, and the levels of phosphorylated and total target proteins were quantified using methods such as ELISA or Western blotting with phospho-specific and total protein antibodies.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or NOD-scid) were used for the implantation of human tumor cell lines.[9][10]

-

Tumor Implantation: A specific number of cancer cells (e.g., 1-5 x 106) were suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[9][10]

-

Drug Administration: Once the tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at specified doses and schedules.

-

Efficacy and Pharmacodynamic Assessment: Tumor growth was monitored regularly by caliper measurements. For pharmacodynamic studies, tumors were harvested at specific time points after drug administration. The levels of phosphorylated and total target kinases in the tumor lysates were analyzed by Western blotting or immunohistochemistry (IHC) to confirm target engagement and inhibition in vivo.[1]

Conclusion

This compound (XL092) is a potent, oral TKI with a well-defined target profile centered on VEGFR, MET, and the TAM kinases. Its broad kinase inhibition spectrum, characterized by high affinity for its primary targets and selectivity against a wider panel of kinases, underscores its potential as a targeted anti-cancer agent. The comprehensive preclinical evaluation, employing a range of biochemical, cellular, and in vivo methodologies, has provided a strong rationale for its ongoing clinical development in various solid tumors. This technical guide serves as a foundational resource for understanding the molecular basis of this compound's activity and its therapeutic promise.

References

- 1. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of advanced renal cell carcinoma patients with cabozantinib, an oral multityrosine kinase inhibitor of MET, AXL and VEGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. NPS-1034 Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. yeasenbio.com [yeasenbio.com]

- 10. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

Preclinical Antitumor Activity of Zanzalintinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanzalintinib (formerly XL092) is an oral, next-generation multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical antitumor activity in a variety of solid tumor models.[1][2][3] Developed by Exelixis, this compound targets key signaling pathways involved in tumor growth, angiogenesis, and metastasis, including vascular endothelial growth factor receptors (VEGFRs), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][2][4] This technical guide provides an in-depth summary of the preclinical data, experimental methodologies, and an overview of the signaling pathways modulated by this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs). By targeting VEGFR, it disrupts angiogenesis, a critical process for tumor growth and nutrient supply.[5] Its inhibition of MET and the TAM kinases (AXL and MER) interferes with signaling pathways that promote tumor cell proliferation, survival, invasion, and metastasis.[6] Furthermore, inhibition of TAM kinases may also have immunomodulatory effects, creating a more favorable tumor microenvironment for anti-tumor immune responses.[1][3] Dysregulation of these kinase activities has been linked to the expression of immune checkpoint proteins like PD-1/PD-L1, suggesting that this compound may enhance the efficacy of immune checkpoint inhibitors.[3]

In Vitro Activity

This compound has demonstrated potent inhibition of its target kinases in cell-based assays. The half-maximal inhibitory concentrations (IC50) highlight its activity against key drivers of oncogenesis.

| Target Kinase | IC50 (nM) |

| MET | 15 |

| VEGFR2 | 1.6 |

| AXL | 3.4 |

| MER | 7.2 |

In Vivo Antitumor Efficacy

Preclinical studies in various xenograft and syngeneic mouse models have confirmed the antitumor activity of this compound, both as a monotherapy and in combination with other anticancer agents.

Monotherapy Studies

Dose-dependent tumor growth inhibition has been observed with this compound in several human tumor xenograft models.[1]

| Tumor Model | Cell Line | Dosing | Outcome |

| Lung Cancer | NCI-H441 | Daily oral dosing | Dose-dependent tumor regression |

| Gastric Cancer | Hs 746T | Daily oral dosing | Significant tumor growth inhibition (TGI) |

| Gastric Cancer | SNU-5 | Daily oral dosing | Dose-dependent TGI |

| Breast Cancer | MDA-MB-231 | Daily oral dosing | TGI |

Combination Therapy Studies

The combination of this compound with immune checkpoint inhibitors (ICIs) has shown enhanced antitumor activity compared to either agent alone in syngeneic tumor models.[1][7]

| Tumor Model | Combination Therapy | Outcome |

| Colon Cancer (MC38) | This compound + anti-PD-1 | Enhanced tumor growth inhibition compared to single agents |

| Colon Cancer (MC38) | This compound + anti-PD-L1 | Enhanced tumor growth inhibition compared to single agents |

| Colon Cancer (MC38) | This compound + anti-CTLA-4 | Enhanced tumor growth inhibition compared to single agents |

| Colorectal Cancer (CT26) | This compound + anti-PD-1 | Improved survival benefit compared to single agents |

Pharmacodynamic and Immunomodulatory Effects

This compound has been shown to modulate its targets and the tumor microenvironment in vivo.

| Parameter | Model | Treatment | Result |

| p-MET Inhibition | Hs 746T Xenograft | This compound (10 mg/kg/day) | Significant inhibition of MET phosphorylation |

| p-AXL Inhibition | Hs 746T Xenograft | This compound (10 mg/kg/day) | Significant inhibition of AXL phosphorylation |

| p-VEGFR2 Inhibition | Murine Lungs | This compound | 96% inhibition of VEGFR2 phosphorylation |

| Tumor Microvessel Density | MC38 Syngeneic | This compound | Decrease in CD31+ microvessels |

| Peripheral Immune Cells | MC38 Syngeneic | This compound | Significant increases in CD4+ T cells and B cells; decreases in myeloid cells |

| Tumor Infiltrating Lymphocytes | MC38 Syngeneic | This compound + anti-PD-1/anti-PD-L1 | Significant increases in CD8+ T cells |

| Macrophage Repolarization | In Vitro | This compound | Promoted M2 to M1 repolarization |

| Macrophage Efferocytosis | In Vitro (Human) | This compound | Dose-dependent inhibition of primary human macrophage efferocytosis |

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound against MET, VEGFR2, AXL, and MER was determined using cell-based assays. Specific details of the cell lines and assay conditions are proprietary to Exelixis. However, the general methodology involves exposing cells overexpressing the target kinase to varying concentrations of this compound and measuring the inhibition of kinase activity, typically through assessing the phosphorylation of a downstream substrate.

Xenograft and Syngeneic Tumor Models

-

Cell Lines and Culture: Human tumor cell lines (NCI-H441, Hs 746T, SNU-5, MDA-MB-231) and murine colon adenocarcinoma cell lines (MC38, CT26) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Models: Female athymic nude mice were used for xenograft studies, while C57BL/6 mice were used for syngeneic models.

-

Tumor Implantation: A suspension of tumor cells was injected subcutaneously into the flank of the mice.

-

Treatment: When tumors reached a predetermined size, mice were randomized into treatment groups. This compound was administered orally, typically once daily. For combination studies, immune checkpoint inhibitors were administered intraperitoneally.

-

Tumor Measurement: Tumor volume was measured regularly using calipers, and tumor growth inhibition was calculated.

-

Pharmacodynamic Analyses: At the end of the study, tumors and tissues were collected for analysis of target phosphorylation (e.g., by Western blot or immunohistochemistry) and immune cell infiltration (e.g., by flow cytometry or immunohistochemistry).

Immunohistochemistry

Tumor tissues were fixed, embedded in paraffin, and sectioned. Sections were then stained with antibodies against specific markers, such as CD31 for microvessel density and CD8 for cytotoxic T cells. The stained sections were then imaged and quantified.

Flow Cytometry

Peripheral blood or single-cell suspensions from tumors were stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, B220, CD11b). The stained cells were then analyzed using a flow cytometer to determine the relative proportions of different immune cell populations.

Macrophage Polarization and Efferocytosis Assays

-

Macrophage Generation: Human peripheral blood mononuclear cells were differentiated into macrophages in vitro.

-

Polarization: Macrophages were treated with this compound in the presence of cytokines that induce either an M1 or M2 phenotype. The expression of M1 and M2 markers was then assessed.

-

Efferocytosis: Macrophages were co-cultured with apoptotic tumor cells in the presence of varying concentrations of this compound. The ability of macrophages to engulf the apoptotic cells (efferocytosis) was then quantified.

Visualizations

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Facebook [cancer.gov]

- 7. researchgate.net [researchgate.net]

Zanzalintinib: A Multi-Targeted Tyrosine Kinase Inhibitor Modulating VEGFR, MET, and TAM Kinase Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Zanzalintinib (XL092) is a next-generation, oral tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2] Its mechanism of action is centered on the potent and simultaneous inhibition of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, metastasis, and immune evasion. This technical guide provides a comprehensive overview of this compound's effects on the Vascular Endothelial Growth Factor Receptor (VEGFR), Mesenchymal-Epithelial Transition factor (MET), and the TYRO3, AXL, MER (TAM) kinase pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile and the methodologies used for its evaluation.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the intracellular kinase domains of VEGFR, MET, and TAM family receptors.[1][2] By blocking the phosphorylation and subsequent activation of these RTKs, this compound disrupts the downstream signaling cascades that drive key oncogenic processes.

Data Presentation: Quantitative Analysis of this compound's Activity

The following tables summarize the key quantitative data from preclinical and clinical evaluations of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| VEGFR2 | 1.6 | Cell-based | [1] |

| MET | 15 | Cell-based | [1] |

| AXL | 3.4 | Cell-based | [1] |

| MER | 7.2 | Cell-based | [1] |

IC50: Half-maximal inhibitory concentration.

Table 2: Clinical Efficacy of this compound in Clear Cell Renal Cell Carcinoma (ccRCC) - STELLAR-001 Trial (Single Agent)

| Outcome | Overall Population (N=32) | Cabozantinib-Naïve (n=14) | Cabozantinib-Exposed (n=17) | Reference |

| Objective Response Rate (ORR) | 38% | 57% | 24% | [3] |

| Disease Control Rate (DCR) | 88% | 86% | 94% | [3] |

| Median Duration of Response (DoR) | Not Reached | 7.4 months | Not Reached | [3] |

ORR: Percentage of patients with a partial or complete response. DCR: Percentage of patients with a complete response, partial response, or stable disease.

Table 3: Clinical Efficacy of this compound in Combination with Nivolumab in ccRCC - STELLAR-002 Trial

| Outcome | This compound + Nivolumab (n=40) | Reference |

| Objective Response Rate (ORR) | 63% | [4][5] |

| Disease Control Rate (DCR) | 90% | [4][5] |

| 12-month Duration of Response | 73.4% | [4] |

| Median Progression-Free Survival (PFS) | 18.5 months | [4][5] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound.

Caption: this compound inhibits VEGFR2 signaling.

Caption: this compound inhibits MET signaling.

Caption: this compound inhibits TAM kinase signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are representative of standard industry practices for the preclinical assessment of tyrosine kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant human kinases (VEGFR2, MET, AXL, MER)

-

Fluorescently labeled substrate peptide

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound

-

EDTA

-

Europium-labeled anti-phosphotyrosine antibody

-

TR-FRET dilution buffer

-

384-well microplates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase reaction buffer. Prepare a solution containing the kinase and the fluorescently labeled substrate in kinase reaction buffer. Prepare a solution of ATP in kinase reaction buffer.

-

Kinase Reaction: To the wells of a 384-well plate, add the this compound dilutions. Add the kinase/substrate mixture to all wells. Initiate the kinase reaction by adding the ATP solution.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a solution of EDTA and the europium-labeled anti-phosphotyrosine antibody in TR-FRET dilution buffer.

-

Second Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.[1][6][7]

Cellular Receptor Tyrosine Kinase Autophosphorylation Assay (Western Blot)

This protocol describes the use of Western blotting to assess the inhibition of ligand-induced RTK autophosphorylation in a cellular context.

Caption: Workflow for a cellular RTK autophosphorylation assay.

Materials:

-

Cell line expressing the target RTK (e.g., HUVECs for VEGFR2, A549 for MET)

-

Cell culture medium and serum

-

This compound

-

Recombinant ligand (e.g., VEGF, HGF)

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for the phosphorylated form of the target RTK and total RTK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and grow to a desired confluency. Serum-starve the cells to reduce basal RTK activity. Pre-treat the cells with various concentrations of this compound for a specified time.

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, HGF for MET) for a short period to induce RTK autophosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target RTK. After washing, incubate with an HRP-conjugated secondary antibody.

-

Signal Detection: Detect the signal using an ECL substrate and an imaging system.

-

Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the RTK.[8]

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

The Discovery and Development of Zanzalintinib (XL092): A Multi-Targeted Tyrosine Kinase Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Zanzalintinib (XL092) is an orally bioavailable, next-generation multi-targeted tyrosine kinase inhibitor (TKI) discovered and developed by Exelixis.[1] It is designed to inhibit the activity of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis, including vascular endothelial growth factor receptors (VEGFRs), MET, and the TAM family of kinases (TYRO3, AXL, and MER).[1][2] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and methodologies.

Discovery and Rationale

The development of this compound was guided by the clinical success of cabozantinib, another multi-targeted TKI. Exelixis aimed to create a compound with a similar target profile to cabozantinib but with an optimized pharmacokinetic profile, particularly a shorter half-life, to potentially improve its safety and tolerability.[3] The rationale for targeting VEGFR, MET, and TAM kinases stems from their critical roles in cancer biology. Dysregulation of these pathways is associated with tumor cell proliferation, survival, invasion, angiogenesis, and the development of an immunosuppressive tumor microenvironment.[4][5] By simultaneously inhibiting these key oncogenic drivers, this compound is designed to exert a potent anti-tumor effect and potentially overcome mechanisms of treatment resistance.

Mechanism of Action

This compound is an ATP-competitive inhibitor of multiple RTKs.[6] Its primary targets are VEGFRs, MET, and the TAM kinases (AXL and MER).[4] The inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell function and survival.

Signaling Pathways Targeted by this compound

The diagram below illustrates the key signaling pathways inhibited by this compound.

References

- 1. ORCID [orcid.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

- 4. A Study of XL092 as Single-Agent and Combination Therapy in Subjects With Solid Tumors [clin.larvol.com]

- 5. studyfinder.cctr.vcu.edu [studyfinder.cctr.vcu.edu]

- 6. tandfonline.com [tandfonline.com]

Zanzalintinib: A Technical Guide to Overcoming Immunotherapy Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zanzalintinib (XL092) is a next-generation oral tyrosine kinase inhibitor (TKI) demonstrating significant promise in overcoming resistance to immunotherapy. By targeting a specific array of receptor tyrosine kinases—including VEGFR, MET, AXL, and MER—this compound modulates the tumor microenvironment from an immunosuppressive to an immune-permissive state. This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, and clinical findings, with a focus on its role in combination with immune checkpoint inhibitors (ICIs). Methodological details for key experiments and quantitative data are presented to support further research and development.

Introduction: The Challenge of Immunotherapy Resistance

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant number of patients either do not respond (primary resistance) or develop resistance over time (acquired resistance).[1][2] A key factor contributing to this resistance is the immunosuppressive tumor microenvironment (TME), characterized by a lack of T-cell infiltration, the presence of immunosuppressive cells such as M2-polarized macrophages and myeloid-derived suppressor cells (MDSCs), and the expression of alternative immune checkpoints.[3]

This compound is a potent TKI designed to counteract these resistance mechanisms. Its multi-targeted approach aims to not only directly inhibit tumor growth and angiogenesis but also to reprogram the TME to be more responsive to ICIs.[3][4][5]

Mechanism of Action: A Multi-Pronged Attack on Tumor Defenses

This compound is an ATP-competitive inhibitor of several receptor tyrosine kinases implicated in oncogenesis, metastasis, angiogenesis, and immune suppression.[6] The rationale for combining this compound with ICIs lies in its ability to create a more "immune-permissive" TME, thereby enhancing the efficacy of checkpoint blockade.[3][4][7]

Key Molecular Targets

This compound's efficacy stems from its inhibition of a distinct set of kinases:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR disrupts tumor angiogenesis, a critical pathway for tumor growth and metastasis.[7]

-

MET (Mesenchymal-Epithelial Transition factor): MET signaling is implicated in tumor cell proliferation, invasion, and the development of resistance to anti-angiogenic therapies.[4]

-

TAM Kinases (TYRO3, AXL, MER): This family of kinases plays a crucial role in immune suppression within the TME. AXL and MER are known to promote an immunosuppressive M2 macrophage phenotype and inhibit the function of antigen-presenting cells.[3][7]

The following diagram illustrates the key signaling pathways targeted by this compound.

Quantitative Kinase Inhibition

The inhibitory activity of this compound against its primary targets has been quantified through in vitro assays.

| Target Kinase | IC50 (nM) |

| VEGFR2 | 1.6 |

| MET | 15 |

| AXL | 3.4 |

| MER | 7.2 |

Table 1: In vitro half-maximal inhibitory concentrations (IC50) of this compound against key receptor tyrosine kinases.

Preclinical Evidence: Reshaping the Tumor Microenvironment

Preclinical studies in murine models have provided compelling evidence for this compound's ability to modulate the TME and enhance anti-tumor immunity, both as a monotherapy and in combination with ICIs.

Tumor Growth Inhibition in Xenograft Models

This compound has demonstrated dose-dependent tumor growth inhibition in various murine xenograft models.

Experimental Protocol: Murine Xenograft Tumor Growth Inhibition

-

Cell Lines: Human tumor cell lines, such as Hs 746T (gastric) and NCI-H441 (lung), are cultured under standard conditions.[8]

-

Animal Model: Female athymic nude mice are typically used.[9]

-

Tumor Implantation: 1.5 x 10^6 cells are injected subcutaneously into the flank of each mouse.[9]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2.[9][10]

-

Treatment Administration: Mice are randomized into control (vehicle) and treatment groups. This compound is administered orally once daily at specified doses.

-

Endpoint: The study continues for a predetermined period, or until tumors in the control group reach a maximum allowable size. Tumor growth inhibition is calculated as the percentage difference in mean tumor volume between treated and control groups.

Immunomodulatory Effects in a Syngeneic Model

In a colon cancer murine syngeneic model, this compound demonstrated significant immunomodulatory activity.[4][5]

| Immune Cell Population | Effect of this compound |

| Peripheral CD4+ T-cells | Significant Increase |

| Peripheral B-cells | Significant Increase |

| Peripheral Myeloid Cells | Significant Decrease |

| Tumor-Infiltrating CD8+ T-cells | Significant Increase (especially with anti-PD-1/PD-L1) |

Table 2: Immunomodulatory effects of this compound in a colon cancer murine syngeneic model.[4][5]

Macrophage Repolarization and Efferocytosis Inhibition

This compound has been shown to promote the repolarization of immunosuppressive M2 macrophages to an immune-permissive M1 phenotype in vitro and to inhibit primary human macrophage efferocytosis in a dose-dependent manner.[7]

Experimental Protocol: In Vitro Macrophage M2 to M1 Repolarization Assay

-

Macrophage Generation: Human or murine bone marrow-derived macrophages (BMDMs) are cultured. To induce an M2 phenotype, cells are treated with M-CSF, IL-4, and IL-10.[11][12]

-

Treatment: M2-polarized macrophages are then treated with this compound at various concentrations.

-

Phenotypic Analysis: Repolarization to an M1 phenotype is assessed by measuring the expression of M1 markers (e.g., iNOS, CD80, TNF-α) and M2 markers (e.g., CD206, Arg1) using techniques such as flow cytometry, quantitative real-time PCR (qRT-PCR), or western blotting.[13][14]

Experimental Protocol: Primary Human Macrophage Efferocytosis Assay

-

Macrophage Preparation: Primary human monocytes are isolated and differentiated into macrophages.[15][16]

-

Apoptotic Cell Preparation: A target cell line (e.g., Jurkat cells) is induced to undergo apoptosis and labeled with a fluorescent dye (e.g., pHrodo Red).[17]

-

Co-culture: The labeled apoptotic cells are added to the macrophage culture in the presence or absence of this compound.

-

Quantification: The uptake of apoptotic cells by macrophages (efferocytosis) is quantified using flow cytometry or live-cell imaging.[15][18][19]

Clinical Development: The STELLAR Program

This compound is being evaluated in a comprehensive clinical development program, known as STELLAR, across a variety of solid tumors, both as a monotherapy and in combination with ICIs.[6]

Key Clinical Trials

-

STELLAR-001 (NCT03845166): A Phase 1b/2 study of this compound alone or with atezolizumab in patients with advanced solid tumors.[20][21][22]

-

STELLAR-002 (NCT05176483): A Phase 1b study of this compound in combination with various ICIs (nivolumab, ipilimumab, relatlimab) in advanced solid tumors.[23]

-

STELLAR-303 (NCT05425940): A Phase 3 study of this compound with atezolizumab versus regorafenib in metastatic colorectal cancer.[2][5][24]

-

STELLAR-304 (NCT05678673): A Phase 3 study of this compound with nivolumab versus sunitinib in advanced non-clear cell renal cell carcinoma.[4][7]

Clinical Efficacy Data

Data from the STELLAR trials have demonstrated promising anti-tumor activity for this compound-based regimens.

| Trial (Cohort) | Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| STELLAR-001 (ccRCC) | This compound Monotherapy | 38% | 88% |

| STELLAR-303 (mCRC) | This compound + Atezolizumab | - | - |

| Regorafenib | - | - |

Table 3: Selected clinical efficacy data from the STELLAR program. Note: Full data for all trials is not yet publicly available.[21][25]

In the STELLAR-303 trial for metastatic colorectal cancer, the combination of this compound and atezolizumab showed a statistically significant improvement in overall survival compared to regorafenib (median OS 10.9 months vs. 9.4 months).[25]

Biomarker Analysis

Biomarker analyses from the STELLAR-001 trial in clear cell renal cell carcinoma (ccRCC) have provided insights into the immunomodulatory effects of this compound in patients.

Experimental Protocol: STELLAR-001 Biomarker Analysis

-

Sample Collection: Blood and archival tumor tissue samples are collected from patients at baseline and on-study.[26]

-

Circulating Biomarker Analysis: Plasma levels of soluble biomarkers related to angiogenesis, tumor growth, and immune modulation (e.g., VEGF, GAS6, ANG-1, ANG-2, VEGFR2, TIE-2, RANTES, IFNγ, granzyme B) are measured, likely using multiplex immunoassays.[26]

-

Immune Cell Population Analysis: Peripheral blood immune cell subsets (e.g., activated cytotoxic T-cells, monocytes, MDSCs) are quantified using multi-color flow cytometry.[26]

-

Tissue Biomarker Analysis: Immunohistochemistry (IHC) is performed on archival tumor tissue to assess the expression of AXL, c-Met, phosphorylated Met, and VEGFR2.[26]

-

Correlative Analysis: Associations between biomarker levels (at baseline and changes during treatment) and clinical response are investigated.

The biomarker analysis from STELLAR-001 revealed that this compound treatment led to a reduction in immunosuppressive immune cells and an activation of effector immune cells, supporting the rationale for its combination with ICIs.[26] Furthermore, in a cohort of patients with metastatic colorectal cancer, a PD-L1 combined positive score greater than 1 was associated with improved progression-free and overall survival in patients treated with this compound plus atezolizumab versus this compound alone.

Conclusion and Future Directions

This compound is a promising multi-targeted TKI with a unique mechanism of action that addresses key drivers of resistance to immunotherapy. By inhibiting VEGFR, MET, and TAM kinases, this compound not only exerts direct anti-tumor effects but also fosters a more immune-permissive tumor microenvironment. Preclinical and clinical data strongly support its continued development in combination with immune checkpoint inhibitors across a range of solid tumors.

Future research should focus on:

-

Identifying predictive biomarkers to select patients most likely to benefit from this compound-based combination therapies.

-

Further elucidating the intricate molecular mechanisms by which this compound reprograms the tumor microenvironment.

-

Exploring novel combination strategies with other immunomodulatory agents.

The comprehensive data presented in this technical guide underscores the potential of this compound to become a valuable component of the therapeutic arsenal against cancers that are resistant to current immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. oncodaily.com [oncodaily.com]

- 3. researchgate.net [researchgate.net]

- 4. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STELLAR-303: randomized phase III study of this compound + atezolizumab in previously treated metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Protocol for building an in vitro model of M2-like tumor-associated macrophages with lactic acid or conditioned medium from Lewis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tabaslab.com [tabaslab.com]

- 17. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry [en.bio-protocol.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. urotoday.com [urotoday.com]

- 22. A Study of XL092 as Single-Agent and Combination Therapy in Subjects With Solid Tumors [clin.larvol.com]

- 23. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. STELLAR-303: randomized phase III study of this compound + atezolizumab in previously treated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound plus atezolizumab active in MSS colorectal cancer [dailyreporter.esmo.org]

- 26. researchgate.net [researchgate.net]

In Vivo Efficacy of Zanzalintinib in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanzalintinib (XL092) is a novel, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR2, MET, and the TAM family of kinases (AXL and MER).[1] These RTKs are critically involved in tumor angiogenesis, proliferation, invasion, and metastasis.[1] Dysregulation of these signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical in vivo efficacy of this compound in various xenograft models, presenting key quantitative data, detailed experimental protocols, and visualizations of the targeted signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-tumor effects by potently inhibiting key drivers of tumor growth and immune evasion. Its multi-targeted approach aims to overcome resistance mechanisms and promote a more favorable tumor microenvironment for anti-cancer activity.

Targeted Signaling Pathways

This compound's primary targets are central to cancer progression:

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

-

MET (Mesenchymal-Epithelial Transition factor): Plays a crucial role in tumor cell proliferation, survival, and invasion.

-

TAM Kinases (TYRO3, AXL, MER): A family of RTKs implicated in tumor cell survival, metastasis, and the suppression of the innate immune response.

The simultaneous inhibition of these pathways by this compound leads to a multi-pronged attack on the tumor, disrupting its blood supply, inhibiting its growth and spread, and potentially enhancing the body's own anti-tumor immune response.

In Vivo Efficacy Data in Xenograft Models

This compound has demonstrated significant single-agent anti-tumor activity in a variety of human tumor xenograft models. The following tables summarize the quantitative data from these preclinical studies.

Table 1: Single-Agent Efficacy of this compound in Human Cancer Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Efficacy Endpoint | Result | Reference |

| NCI-H441 | Lung Adenocarcinoma | 10 mg/kg, PO, QD | Tumor Growth Inhibition (TGI) | Dose-dependent tumor regression | [2] |

| Hs 746T | Gastric Carcinoma | 3, 10, 30 mg/kg, PO, QD | TGI | Dose-dependent TGI | [2] |

| SNU-5 | Gastric Carcinoma | 3, 10 mg/kg, PO, QD | TGI | Dose-dependent TGI | [2] |

| MDA-MB-231 | Breast Cancer | 10, 30 mg/kg, PO, QD | TGI | Dose-dependent TGI | [2] |

Table 2: Combination Efficacy of this compound with an Anti-PD-1 Antibody

| Syngeneic Model | Cancer Type | Treatment Regimen | Efficacy Endpoint | Result | Reference |

| MC38 | Colon Adenocarcinoma | This compound (10 mg/kg, PO, QD) + Anti-PD-1 (10 mg/kg, IP, BIW) | TGI | Enhanced TGI compared to either agent alone | [2] |

| CT26 | Colon Carcinoma | This compound (10 mg/kg, PO, QD) + Anti-PD-1 (10 mg/kg, IP, BIW) | Survival | Significantly greater survival benefit compared to either agent alone | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the key experimental protocols used to evaluate the in vivo efficacy of this compound.

Xenograft and Syngeneic Model Establishment

-

Cell Lines:

-

Human Xenografts: NCI-H441 (lung adenocarcinoma), Hs 746T (gastric carcinoma), SNU-5 (gastric carcinoma), and MDA-MB-231 (breast cancer) cell lines were utilized.[2]

-

Murine Syngeneic: MC38 (colon adenocarcinoma) and CT26 (colon carcinoma) cell lines were used for combination studies with immunotherapy.[2]

-

-

Animal Models:

-

Immunocompromised mice (e.g., nude or SCID) were used for the human xenograft models to prevent rejection of the human tumor cells.

-

Immunocompetent syngeneic mice (e.g., C57BL/6 for MC38, BALB/c for CT26) were used for the combination studies to allow for the evaluation of immunomodulatory effects.

-

-

Tumor Implantation:

-

Cancer cells were cultured in vitro, harvested, and suspended in an appropriate medium (e.g., PBS or Matrigel).

-

A specific number of cells (typically 1 x 10^6 to 1 x 10^7) were subcutaneously injected into the flank of each mouse.

-

-

Treatment Administration:

-

Once tumors reached a predetermined volume (e.g., 100-200 mm³), mice were randomized into treatment and control groups.

-

This compound was administered orally (PO) once daily (QD) at the doses specified in the data tables.

-

Vehicle control was administered to the control group.

-

For combination studies, checkpoint inhibitors (e.g., anti-PD-1) were administered intraperitoneally (IP) twice weekly (BIW).

-

Efficacy Endpoint Analysis

-

Tumor Growth Inhibition (TGI):

-

Tumor dimensions were measured regularly (e.g., twice weekly) using calipers.

-

Tumor volume was calculated using the formula: (Length x Width²) / 2.

-

TGI was calculated at the end of the study as the percentage difference in the mean tumor volume between the treated and control groups.

-

-

Survival Analysis:

-

In some studies, mice were monitored for survival, with the endpoint being tumor volume reaching a specific size or other humane endpoints.

-

Survival data was often represented using Kaplan-Meier curves.

-

-

Biomarker Analysis:

-

At the end of the study, tumors and other tissues could be harvested for biomarker analysis, such as assessing the phosphorylation status of target proteins (e.g., MET, AXL, VEGFR2) via techniques like Western blotting or immunohistochemistry.[2]

-

Conclusion

The preclinical data robustly supports the in vivo efficacy of this compound as both a single agent and in combination with immune checkpoint inhibitors in various cancer models. The dose-dependent tumor growth inhibition observed across multiple xenograft models, along with the enhanced anti-tumor activity and survival benefit in syngeneic models when combined with an anti-PD-1 antibody, underscores the therapeutic potential of this multi-targeted tyrosine kinase inhibitor. These promising preclinical findings have provided a strong rationale for the ongoing clinical evaluation of this compound in patients with advanced solid tumors.

References

- 1. This compound in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Zanzalintinib's Core Anti-Angiogenic and Anti-Proliferative Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Technical Research Division

Subject: A Technical Whitepaper on the Core Mechanisms of Action of Zanzalintinib (XL092), Focusing on Angiogenesis and Tumor Cell Proliferation

Executive Summary

This compound (XL092) is a next-generation, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) engineered to potently inhibit key signaling pathways implicated in tumor progression, angiogenesis, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][2] By simultaneously blocking these critical nodes, this compound disrupts the complex signaling networks that drive tumor cell proliferation and the formation of new blood vessels, offering a multi-pronged therapeutic attack. This document provides a detailed overview of its mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of the core biological pathways.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs) that are frequently overexpressed or dysregulated in various solid tumors.[3][4] Its efficacy stems from its ability to concurrently suppress multiple oncogenic drivers.

-

VEGFR Inhibition: By targeting VEGFR2, this compound directly blocks the primary signaling pathway for angiogenesis, which is essential for supplying tumors with nutrients and oxygen.[3][5]

-

MET Inhibition: The MET receptor, activated by hepatocyte growth factor (HGF), plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[3]

-

TAM Kinase (AXL, MER) Inhibition: The TAM kinases are implicated in tumor cell proliferation, survival, and the development of therapeutic resistance. They are also key regulators of the tumor microenvironment, contributing to immune suppression.[3][6]

This multi-targeted approach may prevent the development of resistance mechanisms that can arise from the inhibition of a single pathway.[6]

Impact on Angiogenesis and Tumor Proliferation

Inhibition of Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is predominantly driven by the VEGF/VEGFR signaling axis.

-

VEGF Ligand Binding: Tumor cells secrete VEGF, which binds to VEGFRs on endothelial cells.

-

Receptor Dimerization & Autophosphorylation: This binding triggers receptor dimerization and the activation of its intracellular kinase domain.

-

Downstream Signaling: Activated VEGFR initiates downstream signaling cascades (e.g., PLCγ, PI3K/Akt, MAPK), leading to endothelial cell proliferation, migration, and tube formation.

This compound directly binds to VEGFR2, preventing its activation and effectively halting this entire cascade. This starves the tumor of its blood supply, inhibiting growth and metastasis.[5]

Inhibition of Tumor Cell Proliferation and Survival

This compound's anti-proliferative effects are mediated through the inhibition of MET and TAM kinases, which are critical for oncogenesis.

-

MET Pathway: Aberrant MET signaling promotes uncontrolled cell division and prevents apoptosis. By inhibiting MET, this compound directly suppresses these pro-growth signals.[3]

-

TAM Kinase Pathway: AXL and MER contribute to cell survival and are associated with drug resistance. Their inhibition by this compound not only reduces proliferation but may also resensitize tumors to other therapies.[3][6]

Furthermore, this compound's targeting of these kinases disrupts the tumor microenvironment, promoting an immune-permissive state that enhances the activity of immune checkpoint inhibitors.[1]

Quantitative Efficacy Data

The efficacy of this compound has been quantified in both preclinical and clinical settings.

Preclinical Inhibitory Concentrations

Biochemical and cell-based assays have determined the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets.

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| VEGFR2 | Biochemical | 15.0 | [4] |

| VEGFR2 | Cell-based | 1.6 | [7] |

| MET | Biochemical | 3.0 | [4] |

| MET | Cell-based | 15.0 | [7] |

| AXL | Biochemical | 5.8 | [4] |

| AXL | Cell-based | 3.4 | [7] |

| MER | Biochemical | 0.6 | [4] |

| MER | Cell-based | 7.2 | [7] |

Table 1: Preclinical IC50 values for this compound against key target kinases.

Clinical Trial Efficacy

This compound has demonstrated significant anti-tumor activity as both a monotherapy and in combination with immune checkpoint inhibitors across multiple clinical trials.

| Trial Name | Cancer Type | Treatment Arm | ORR (%) | DCR (%) | Median PFS (Months) | Median OS (Months) | Reference |

| STELLAR-001 | Adv. ccRCC (Cabozantinib-naïve) | This compound Monotherapy | 57% | 86% | - | - | [6] |

| STELLAR-001 | Adv. ccRCC (Cabozantinib-exposed) | This compound Monotherapy | 24% | 94% | - | - | [6] |

| STELLAR-002 | Adv. ccRCC (1L) | This compound + Nivolumab | 63% | 90% | 18.5 | - | [8][9] |

| STELLAR-002 | Adv. ccRCC (1L) | This compound + Nivo + Relatlimab | 40% | 90% | 13.0 | - | [8] |

| STELLAR-303 | Metastatic CRC (non-MSI-H) | This compound + Atezolizumab | - | - | 3.7 | 10.9 | |

| STELLAR-303 | Metastatic CRC (non-MSI-H) | Regorafenib (Control) | - | - | 2.0 | 9.4 |

Table 2: Summary of key clinical trial outcomes for this compound. ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; ccRCC: clear cell Renal Cell Carcinoma; CRC: Colorectal Cancer; 1L: First-Line.

Experimental Protocols & Methodologies

The following sections outline the general methodologies used in the preclinical and clinical evaluation of this compound.

Preclinical In Vitro and In Vivo Models

-

In Vitro Kinase Assays: Biochemical assays are employed to determine the IC50 of this compound against a panel of purified recombinant kinases. These assays typically measure the inhibition of ATP-dependent phosphorylation of a substrate. Cell-based assays utilize tumor cell lines known to overexpress target kinases (e.g., MET, VEGFR2) to measure the inhibition of receptor phosphorylation and downstream signaling in a cellular context.[4][7]

-

In Vivo Tumor Xenograft Models: Human tumor cell lines (e.g., breast, gastric, lung cancer) are implanted subcutaneously into immunocompromised mice.[1] Once tumors reach a specified volume, animals are randomized into treatment (this compound, administered orally) and vehicle control groups. Tumor volume is measured regularly over the course of the study to assess anti-tumor efficacy. Pharmacodynamic assessments may include analyzing phosphorylation of target kinases in tumor tissue post-treatment.[7]

Clinical Trial Design

Clinical evaluation of this compound has been conducted through multi-center, open-label trials, such as the STELLAR series.[2]

-

Phase 1 (e.g., STELLAR-001): These studies focus on dose-escalation and establishing the safety, tolerability, and recommended Phase 2 dose of this compound, both as a single agent and in combination with other therapies.[10]

-

Phase 1b/2 (e.g., STELLAR-002): These trials evaluate the preliminary efficacy (ORR, DCR) and safety of this compound in specific tumor-type expansion cohorts.[9]

-

Phase 3 (e.g., STELLAR-303): These are large, randomized, pivotal trials designed to compare the efficacy and safety of a this compound-based regimen against the current standard of care. Primary endpoints are typically Progression-Free Survival (PFS) or Overall Survival (OS).[8]

Patients enrolled in these trials typically have advanced or metastatic solid tumors and have often progressed on prior lines of therapy. Efficacy is assessed using standardized criteria such as RECIST v1.1.

Conclusion

This compound represents a significant advancement in targeted cancer therapy. By potently and simultaneously inhibiting VEGFR, MET, and TAM kinase pathways, it effectively disrupts two fundamental pillars of cancer progression: angiogenesis and tumor cell proliferation. Preclinical data confirm its high potency, and robust results from numerous clinical trials demonstrate meaningful anti-tumor activity and patient benefit in multiple hard-to-treat cancers. Its unique mechanism of action, which also fosters an immune-permissive tumor microenvironment, makes it a promising agent for combination therapies, positioning it as a potentially foundational component in the future landscape of oncology treatment.

References

- 1. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. targetedonc.com [targetedonc.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. targetedonc.com [targetedonc.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Exelixis Announces Encouraging Results from Phase 1b/2 STELLAR-001 Trial Evaluating this compound Alone or in Combination with an Immune Checkpoint Inhibitor in Metastatic Colorectal Cancer at ASCO GI 2025 - BioSpace [biospace.com]

Zanzalintinib's potential in non-clear cell renal cell carcinoma

An In-Depth Technical Guide: Zanzalintinib's Therapeutic Potential in Non-Clear Cell Renal Cell Carcinoma

Executive Summary

Non-clear cell renal cell carcinoma (nccRCC) represents a heterogeneous collection of rare kidney cancer subtypes, accounting for approximately 25% of all renal tumors.[1][2] Historically, treatment options have been limited, often extrapolated from studies in the more common clear cell RCC, leading to a significant unmet medical need. This compound (XL092) is a novel, oral, multi-targeted tyrosine kinase inhibitor (TKI) engineered to block key pathways involved in tumor growth, angiogenesis, and immune evasion. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its ongoing clinical development as a promising therapeutic agent for nccRCC, with a focus on the pivotal STELLAR-304 Phase 3 trial.

The Challenge of Non-Clear Cell Renal Cell Carcinoma

Unlike clear cell RCC, nccRCC is a diverse group of malignancies, including papillary, chromophobe, collecting duct, medullary, and translocation-associated subtypes.[1] This heterogeneity presents substantial challenges for drug development, and management is primarily based on smaller Phase 2 trials or subgroup analyses.[1] While the TKI sunitinib is a commonly used therapy, no treatment to date has demonstrated a significant overall survival (OS) benefit over it in a dedicated, randomized trial for nccRCC.[3] The combination of TKIs with immune checkpoint inhibitors (ICIs) has shown promise in single-arm studies, highlighting the need for robust, randomized Phase 3 data to establish a new standard of care.[3][4]

This compound: Mechanism of Action

This compound is a next-generation TKI that inhibits multiple receptor tyrosine kinases critical to cancer progression:

-

VEGF Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2]

-

MET: A receptor tyrosine kinase whose aberrant activation can drive tumor cell proliferation, survival, and invasion.[2][5]

-

TAM Family of Kinases (TYRO3, AXL, MER): These kinases are implicated in tumor metastasis, therapeutic resistance, and the suppression of the innate anti-tumor immune response.[1][2]

By concurrently inhibiting these pathways, this compound is designed to exert a multi-faceted anti-tumor effect. Preclinical models have shown that this combined inhibition can prevent resistance to VEGFR blockade and may promote a more immune-permissive tumor microenvironment.[1] This immunomodulatory effect provides a strong rationale for combining this compound with ICIs, such as the anti-PD-1 antibody nivolumab, to potentially achieve synergistic anti-tumor activity.[1][6][7][8]

References

- 1. urotoday.com [urotoday.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ascopubs.org [ascopubs.org]

- 4. STELLAR-304: a phase III study of this compound (XL092) plus nivolumab in advanced non-clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urotoday.com [urotoday.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Synergistic Potential: A Technical Guide to Zanzalintinib Combination Therapies

For Immediate Release

ALAMEDA, Calif. – This technical guide provides an in-depth analysis of the synergistic effects of zanzalintinib, a next-generation tyrosine kinase inhibitor (TKI), when used in combination with other anti-cancer agents, particularly immune checkpoint inhibitors (ICIs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes the underlying mechanisms of action.

This compound is an oral, multi-targeted TKI that inhibits VEGFR, MET, and the TAM family of kinases (TYRO3, AXL, MER).[1][2] These pathways are crucial in tumor angiogenesis, proliferation, invasion, and metastasis.[1][2] Notably, MET and TAM kinases are also implicated in promoting an immunosuppressive tumor microenvironment, providing a strong rationale for combining this compound with immunotherapies.[3][4] Preclinical and clinical evidence to date demonstrates that this combination strategy can lead to enhanced anti-tumor activity.[2][4][5]

Preclinical Synergy: In Vivo Studies

The synergistic potential of this compound with ICIs was rigorously evaluated in preclinical murine syngeneic tumor models. These studies have been instrumental in establishing the immunomodulatory activity of this compound and its ability to enhance the efficacy of checkpoint blockade.

Experimental Protocols

Murine Syngeneic Tumor Models:

-

Cell Lines: MC38 (colon adenocarcinoma) and CT26 (colon carcinoma) cell lines were utilized.

-

Animal Models: Female C57BL/6 mice (for MC38 model) and female BALB/c mice (for CT26 model) were used.

-

Tumor Implantation: 1x10^6 MC38 or 5x10^5 CT26 cells were implanted subcutaneously into the right flank of the mice.

-

Treatment: When tumors reached a specified volume (e.g., 100-200 mm³), mice were randomized into treatment groups. This compound was administered orally, once daily. Anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies were administered intraperitoneally.

-

Tumor Measurement: Tumor volume was measured two to three times weekly using calipers.

-

Immunophenotyping: Peripheral blood and tumor tissue were collected to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, myeloid cells) by flow cytometry.

Macrophage Repolarization and Efferocytosis Assays:

-

Macrophage Generation: Human peripheral blood mononuclear cells (PBMCs) were used to generate M2-polarized macrophages.

-

Treatment: Macrophages were treated with varying concentrations of this compound.

-

Analysis: Changes in macrophage phenotype (M1 vs. M2) were assessed by analyzing cell surface markers. Efferocytosis (the clearance of apoptotic cells by phagocytes) was also measured.[6]

Quantitative Preclinical Data

The combination of this compound with various ICIs resulted in significantly enhanced tumor growth inhibition compared to monotherapy in preclinical models.[5][6]

| Tumor Model | Treatment Combination | Metric | Result | Reference |

| MC38 Colon Cancer | This compound + anti-PD-1 | Tumor Growth Inhibition | Enhanced compared to either agent alone | [6] |

| MC38 Colon Cancer | This compound + anti-PD-L1 | Tumor Growth Inhibition | Enhanced compared to either agent alone | [6] |

| MC38 Colon Cancer | This compound + anti-CTLA-4 | Tumor Growth Inhibition | Enhanced compared to either agent alone | [6] |

| CT26 Colon Cancer | This compound + anti-PD-1 | Survival | Increased survival compared to either agent alone | [5][6] |

Table 1: Summary of Preclinical Synergistic Efficacy

Clinical Evidence of Synergy